1-(Azetidin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(Azetidin-3-yl)-2-methylpropan-1-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine and a green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates . This method is advantageous due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines.
Scientific Research Applications
1-(Azetidin-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and specificity of the compound to its targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness: 1-(Azetidin-3-yl)-2-methylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(9)6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
WKFVZUNQJGZQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CNC1 |
Origin of Product |
United States |
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